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Compound of Interest |

Compound Name: 2-Chloro-5-fluoro-N-methylaniline
CAS No.: 1070892-72-6
Cat. No.: B3079500
. J

Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CAS 1070892-72-6) is a specialized halogenated aniline
derivative used primarily as a building block in medicinal chemistry.[1][2] Due to its status as a
secondary intermediate rather than a final drug product, comprehensive experimental
thermochemical data (enthalpy of fusion, precise heat capacity) is not widely published in open
literature.

This guide provides predicted thermochemical values based on Structural Activity Relationships
(SAR) with its parent compound (2-Chloro-5-fluoroaniline) and details the experimental
protocols required to generate high-fidelity data for internal drug development files.

Chemical Identity & Structural Context[1][3][4][5][6]
[7][8][9]
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Property Data

Chemical Name 2-Chloro-5-fluoro-N-methylaniline
CAS Number 1070892-72-6

Molecular Formula C7H-CIFN

Molecular Weight 159.59 g/mol

SMILES CNC1=C(Cl)C=CC(F)=C1
Structural Class Halogenated N-alkyl Aniline

Structural Impact on Thermochemistry

The introduction of the N-methyl group significantly alters the thermal profile compared to the
primary amine parent.

e Hydrogen Bonding: The N-methyl group removes one hydrogen bond donor, typically
lowering the melting point (MP) relative to the primary amine.

e Molecular Weight: The addition of the methyl group (+14 Da) slightly increases London
dispersion forces, which may elevate the boiling point (BP) if not counteracted by the loss of
H-bonding.

Thermochemical Data Profile

Note: Values for the target compound are estimated based on SAR with the parent 2-Chloro-5-
fluoroaniline (CAS 452-83-5) and isomeric 2-Chloro-5-methylaniline (CAS 95-81-8).

Table 1: Predicted vs. Reference Properties[8]
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Parent (2-Chloro-5-

Target (2-Chloro-5-

Property . fluoro-N- Confidence
fluoroaniline) [1] .
methylaniline)
) Low-melting solid / Liquid (Predicted MP )
Physical State (25°C) o High
Liquid (MP ~29-30°C) < 25°C)
Boiling Point (Atm) ~205-210°C (Est) ~215-225°C (Est) Medium
Boiling Point 102-105°C @ 20 110-120°C @ 20 High
[
(Reduced) mmHg mmHg (Est) J

Enthalpy of Fusion (

)

~16-18 kJ/mol

(Typical for anilines)

~12-15 kJ/mol (Lower

Low (Requires DSC)
due to asymmetry)

Flash Point

103°C (Closed Cup)

>105°C (Est) High

Critical Analysis

The parent compound, 2-Chloro-5-fluoroaniline, is a "low-melting solid" often appearing as a

liquid in warm laboratories. The N-methylation disrupts the crystal lattice packing efficiency.

Therefore, 2-Chloro-5-fluoro-N-methylaniline is expected to be a liquid at room temperature,

requiring liquid handling protocols rather than solid weighing.

Experimental Protocols for Data Generation

To validate the estimated values above for regulatory filings (e.g., CMC sections), the following

experimental workflows are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

) and Enthalpy of Fusion (

).

e Instrument: TA Instruments DSC Q2000 or equivalent.
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o Sample Prep: Encapsulate 2-5 mg of sample in a hermetically sealed aluminum pan

(Tzero).

o Methodology:
o Equilibrate: Cool to -60°C to ensure complete crystallization.
o Ramp: Heat at 10°C/min to 150°C.

o Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

o Expected Result: A sharp endotherm near 10—-20°C. If no peak is observed, the sample may

be a glass; check for a glass transition (

) step change.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability (

) and Boiling Point estimation.

¢ Instrument: TA Instruments TGA Q500.
o Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).
o Methodology:
o Ramp: Heat at 10°C/min from ambient to 600°C.
o Data Point: Record
(temperature at 5% weight loss).
 Significance: Halogenated anilines can decompose with the release of HF or HCI. Ensure

is >150°C before attempting high-temperature synthesis.
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Synthesis & Purification Workflow

High-purity samples (>98%) are required for accurate thermochemical analysis. The preferred
synthesis route avoids quaternary ammonium salt formation.

Reaction Pathway (Reductive Amination)

The most controlled method involves the reductive amination of 2-chloro-5-fluoroaniline using
formaldehyde and a reducing agent (e.g., Sodium Cyanoborohydride or catalytic
hydrogenation), or the Eschweiler-Clarke reaction.

2-Chloro-5-fluoroaniline )
(CAS 452-83-5) Condensation

) ) Reduction (Eschweiler-Clarke) | 2-chioro-5-fluoro-N-methylaniline Isolation [ vacuum Distillation
Imine Intermediate >

/ (CAS 1070892-72-6) P (115°C @ 20 mmHg)
Formaldehyde (HCHO)

+ Formic Acid (HCOOH)

Click to download full resolution via product page

Figure 1: Recommended synthesis pathway via Eschweiler-Clarke methylation to minimize

over-alkylation.

Safety & Handling

Hazard Class: Irritant / Toxic.

» Route of Entry:Skin Absorption is the primary risk for N-alkyl anilines.
¢ Specific Hazards:

o Methemoglobinemia: Like other anilines, this compound may induce methemoglobinemia
upon overexposure.

o Eye/Skin: Severe irritant.[3]

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—-8°C. The compound may
darken (oxidize) upon exposure to air/light.
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Characterization Decision Tree

Use this logic flow to determine which thermal analysis method to apply based on the sample's
initial physical state.

Sample: 2-Chloro-5-fluoro-N-methylaniline

Visual Inspection @ 25°C

/N

Liquid Solid
Crystallize Melt
DSC: Cool to -60°C DSC: Heat to 100°C
Find Tm (Melting) Find Tm & Enthalpy

Next Step / Next Step

TGA: Ramp to 300°C
Determine Volatility/BP

Click to download full resolution via product page
Figure 2: Decision tree for thermal analysis based on physical state.

References

e PubChem. (2025).[4][5] 2-Chloro-5-fluoroaniline (CAS 452-83-5) Physical Properties.
National Library of Medicine. Available at: [Link]

e NIST Chemistry WebBook. (2025).[6] Thermochemical Data for 2-Chloro-5-methylaniline
(Isomer Reference). National Institute of Standards and Technology.[6] Available at: [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3079500?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoroaniline
https://www.chemeo.com/cid/15-980-7/2-Chloro-5-methylaniline.pdf
https://www.chemeo.com/cid/15-980-7/2-Chloro-5-methylaniline.pdf
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e TAInstruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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